3-(4-bromophenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione
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Overview
Description
3-(4-bromophenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a purine moiety
Preparation Methods
The synthesis of 3-(4-bromophenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d]pyrimidin-4(3H)-one with hydrazonoyl chlorides . Another approach includes the reaction of 2-hydrazino-pyrido[2,3-d]pyrimidin-4(3H)-one with different aldehydes followed by cyclization of the products . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
3-(4-bromophenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-bromophenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound disrupts the integrity of microbial cell membranes, leading to cell death . In cancer research, it inhibits key enzymes involved in cell cycle regulation and apoptosis, thereby preventing cancer cell growth and proliferation .
Comparison with Similar Compounds
3-(4-bromophenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione can be compared with other similar compounds, such as:
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit anticancer and antimicrobial activities but differ in their specific molecular targets and pathways.
3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines: These compounds are known for their antitubulin activities and are used in cancer research.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: These compounds have a wide range of biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and a broad spectrum of scientific research applications.
Properties
Molecular Formula |
C19H21BrN6O2 |
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Molecular Weight |
445.3 g/mol |
IUPAC Name |
8-(4-bromophenyl)-1,3-dimethyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
InChI |
InChI=1S/C19H21BrN6O2/c1-11(2)9-10-25-14-16(23(3)19(28)24(4)17(14)27)26-15(21-22-18(25)26)12-5-7-13(20)8-6-12/h5-8,11H,9-10H2,1-4H3 |
InChI Key |
SZGRGFHNQMKYPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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